

electronic properties of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

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An In-depth Technical Guide to the Electronic Properties of **4-bromo-1-(oxetan-3-yl)-1H-pyrazole**: A Fragment for Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Strategic Integration of Privileged Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The strategic combination of privileged structural motifs offers a powerful approach to navigating complex biological space. This guide focuses on **4-bromo-1-(oxetan-3-yl)-1H-pyrazole**, a molecule that exemplifies this principle by uniting two high-value fragments: the versatile pyrazole core and the increasingly sought-after oxetane ring. Pyrazoles are a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs due to their metabolic stability and diverse biological activities.^{[1][2][3][4]} The oxetane motif, a polar, three-dimensional bioisostere for carbonyl and gem-dimethyl groups, has gained significant traction for its ability to fine-tune key physicochemical properties such as solubility, metabolic stability, and lipophilicity.^{[5][6][7]}

This document provides a comprehensive analysis of the electronic properties of **4-bromo-1-(oxetan-3-yl)-1H-pyrazole**, offering both theoretical insights and practical methodologies for its study. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Molecular Architecture and Predicted Electronic Landscape

The electronic character of **4-bromo-1-(oxetan-3-yl)-1H-pyrazole** is a synergistic outcome of its three key components: the pyrazole ring, the bromine substituent, and the N-linked oxetane.

- **The Pyrazole Core:** As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is electron-rich.^[2] However, its electronic distribution is asymmetric. The nitrogen at position 1 (N1) is pyrrole-like, with its lone pair contributing to the aromatic system, while the nitrogen at position 2 (N2) is pyridine-like, with its lone pair residing in an sp^2 hybrid orbital in the plane of the ring, contributing to the molecule's basicity.^[2]
- **The Bromine Substituent:** Located at the 4-position, the bromine atom exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. Mesomerically, it can act as a weak electron-donating group through its lone pairs. For pyrazoles, the inductive withdrawal effect typically dominates, leading to a general decrease in the electron density of the ring and influencing the acidity of the ring protons. The bromine atom also serves as a crucial synthetic handle for further functionalization via cross-coupling reactions.^{[8][9][10]}
- **The Oxetan-3-yl Substituent:** The oxetane ring, attached at the N1 position, is a potent modulator of electronic properties. Due to the high electronegativity of the oxygen atom, the oxetane acts as a strong inductive electron-withdrawing group.^[5] This effect is expected to significantly reduce the basicity of the N2 nitrogen of the pyrazole ring. This modulation of pK_a is a well-documented strategy for improving the pharmacokinetic properties of drug candidates by reducing off-target interactions with acidic cellular compartments.^{[5][6]} Furthermore, the oxetane imparts a distinct three-dimensional character, which can enhance binding to protein targets and improve aqueous solubility.^{[5][7]}

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions.^[11]

- **HOMO:** For a substituted pyrazole like this, the HOMO is anticipated to be primarily localized on the electron-rich pyrazole ring, with significant contributions from the bromine atom's p-

orbitals.

- LUMO: The LUMO is expected to be distributed across the pyrazole ring, influenced by the electron-withdrawing bromine and oxetanyl groups.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability.^[11] A larger gap implies higher stability and lower reactivity.^[11] The presence of the electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO, but the precise effect on the gap requires computational modeling. A significant HOMO-LUMO gap would suggest good kinetic stability, a desirable trait for a drug scaffold.^[12]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.^[13]^[14]

- Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected to be concentrated around the pyridine-like N2 nitrogen of the pyrazole ring and the oxygen atom of the oxetane, indicating their roles as hydrogen bond acceptors.
- Positive Potential (Blue): Positive potential will likely be found around the hydrogen atoms of the pyrazole ring and the oxetane, as well as potentially on the bromine atom (a "sigma-hole"), making it a potential halogen bond donor.

Proposed Methodologies for Synthesis and Analysis

As of the writing of this guide, specific experimental data for **4-bromo-1-(oxetan-3-yl)-1H-pyrazole** is not widely available in the public domain. Therefore, we present a robust, field-proven synthetic protocol and a detailed computational workflow to empower researchers to synthesize and characterize this molecule.

Proposed Synthetic Workflow

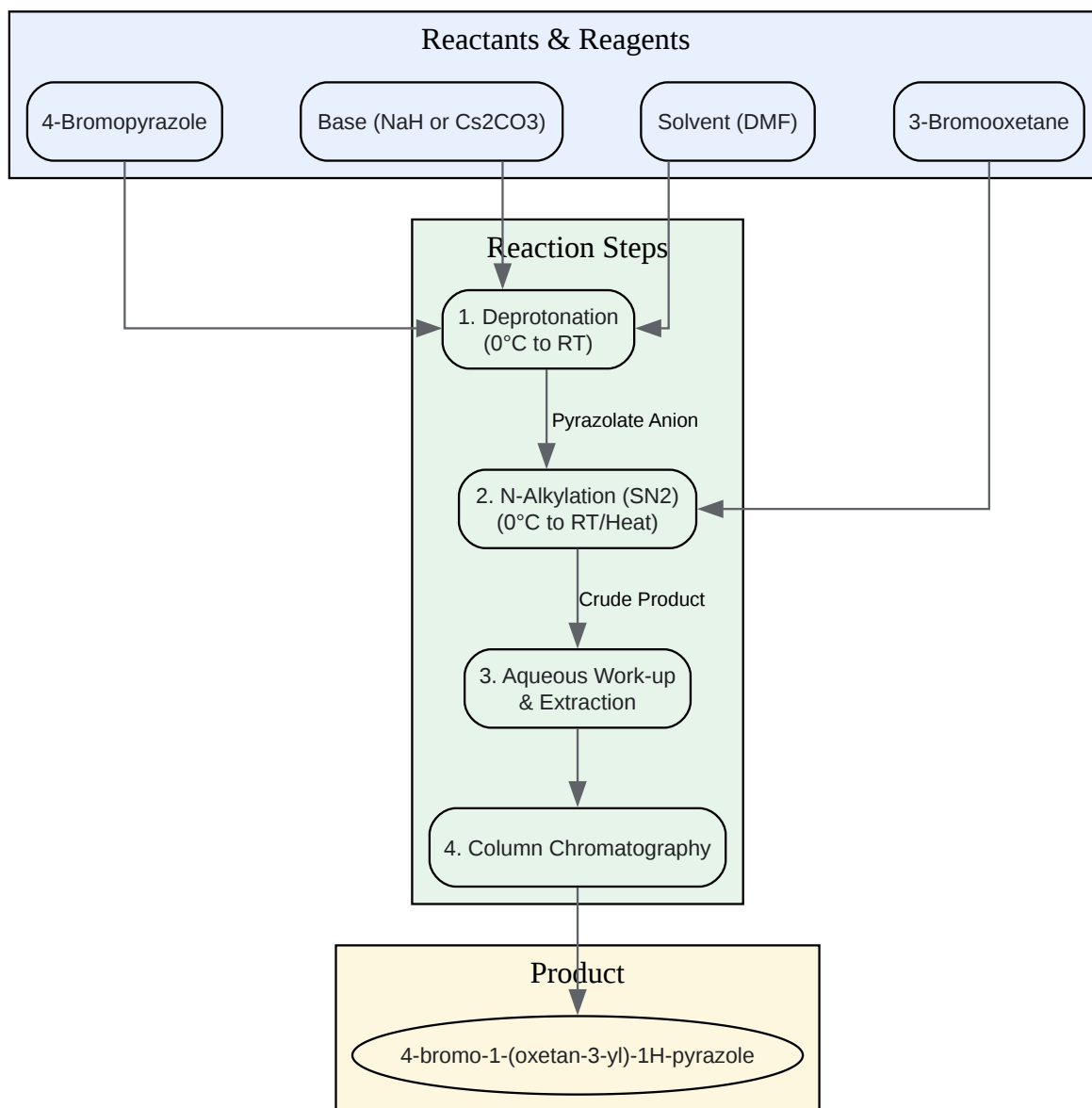
This proposed synthesis is based on established methods for the N-alkylation of pyrazoles.

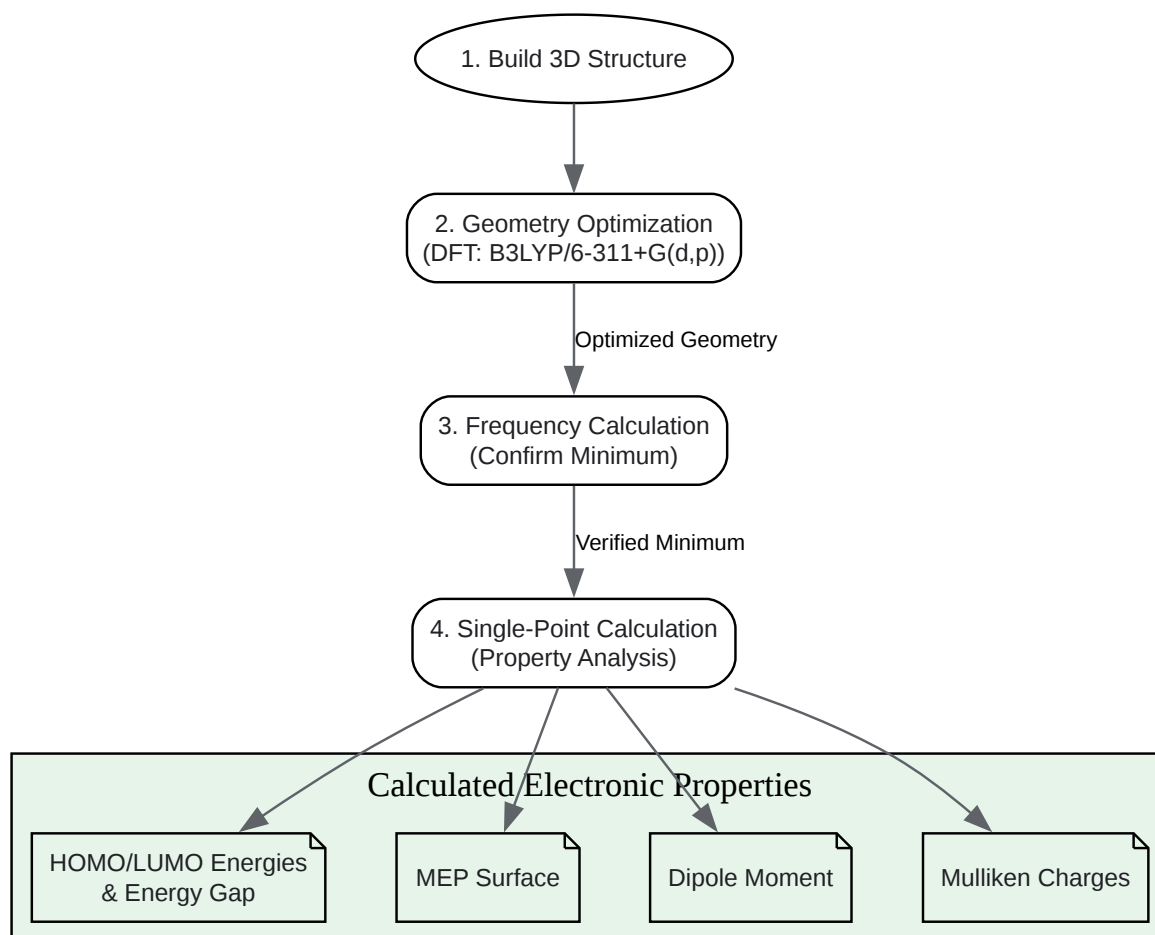
Reaction: N-alkylation of 4-bromopyrazole with 3-bromooxetane.

Step-by-Step Protocol:

- Preparation: To a solution of 4-bromopyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) or cesium carbonate (Cs_2CO_3 , 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - Causality: The base is required to deprotonate the pyrazole at the N1 position, forming the nucleophilic pyrazolate anion. NaH is a strong, non-nucleophilic base ideal for this purpose, while Cs_2CO_3 is a milder and often effective alternative that can improve yields in some cases.
- Anion Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.
- Alkylation: Cool the mixture back to 0 °C and add a solution of 3-bromooxetane (or a suitable equivalent like 3-tosyloxyoxetane) (1.1 eq) in the same solvent dropwise.
 - Causality: This is a standard $\text{S}_\text{N}2$ reaction where the pyrazolate anion attacks the electrophilic carbon of the oxetane, displacing the bromide leaving group. Adding the electrophile slowly at a low temperature helps to control any potential exotherm.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or LC-MS analysis. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.
- Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-bromo-1-(oxetan-3-yl)-1H-pyrazole**.

Workflow Diagram:





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Caption: A standard DFT workflow for calculating electronic properties.

Tabulated Data and Visualization

While experimental data is pending, the following table presents the kind of quantitative data that would be generated from the computational workflow described above. These are placeholder values for illustrative purposes.

Table 1: Predicted Physicochemical and Electronic Properties

Property	Predicted Value	Significance
Molecular Formula	C ₆ H ₇ BrN ₂ O	Basic structural information [15]
Molecular Weight	203.04 g/mol	Relevant for reaction stoichiometry
Monoisotopic Mass	201.97418 Da	Used in high-resolution mass spectrometry [15]
HOMO Energy	-6.8 eV	Electron-donating ability; susceptibility to electrophilic attack
LUMO Energy	-1.5 eV	Electron-accepting ability; susceptibility to nucleophilic attack
HOMO-LUMO Gap	5.3 eV	Indicator of chemical stability and reactivity [11]
Dipole Moment	3.5 D	Measure of molecular polarity; influences solubility and intermolecular forces
Topological Polar Surface Area (TPSA)	~40 Å ²	Predicts passive molecular transport through membranes

Note: Values in italics are hypothetical and for illustrative purposes. They represent typical values for similar heterocyclic molecules and should be confirmed by a specific DFT calculation as outlined in section 2.2.

Molecular Structure Diagram

Caption: 2D structure of **4-bromo-1-(oxetan-3-yl)-1H-pyrazole**.

Conclusion and Future Directions

4-bromo-1-(oxetan-3-yl)-1H-pyrazole is a promising molecular scaffold that strategically combines the desirable features of pyrazoles and oxetanes. Its electronic properties are finely

tuned by the interplay of the aromatic pyrazole core and the strongly electron-withdrawing bromo and oxetanyl substituents. This is predicted to result in a molecule with high chemical stability, modulated basicity at the N2 position, and a three-dimensional architecture conducive to favorable interactions with biological targets.

The methodologies outlined in this guide provide a clear and actionable framework for the synthesis and in-silico characterization of this molecule. The true potential of this scaffold will be realized through its incorporation into medicinal chemistry programs, where the bromine atom can be used as a versatile handle for library synthesis, enabling a thorough exploration of the surrounding chemical space. Future experimental work should focus on validating the proposed synthesis, performing detailed spectroscopic and crystallographic analysis, and evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to confirm the beneficial effects of the oxetane moiety.

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